(R)-(+)-1,2-Diaminopropane dihydrochloride

描述

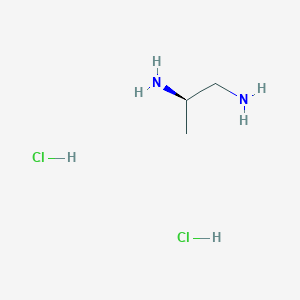

Structure

3D Structure of Parent

属性

IUPAC Name |

(2R)-propane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c1-3(5)2-4;;/h3H,2,4-5H2,1H3;2*1H/t3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIAMRMQKCPGJR-HWYNEVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480929 | |

| Record name | (2R)-Propane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19777-67-4 | |

| Record name | (2R)-Propane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-propane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1,2-Diaminopropane dihydrochloride CAS number

An In-Depth Technical Guide to (R)-(+)-1,2-Diaminopropane Dihydrochloride for Advanced Chemical Synthesis

Introduction: A Cornerstone Chiral Building Block

This compound, identified by its CAS number 19777-67-4 , is a C₂-symmetric chiral diamine that has established itself as an indispensable tool for researchers, scientists, and drug development professionals.[1][2][3] Its value lies not just in its inherent chirality, but in its remarkable versatility as a precursor for a vast array of chiral ligands and organocatalysts. This guide offers a Senior Application Scientist's perspective on the core properties, synthesis, and field-proven applications of this compound, moving beyond simple data to explain the causality behind its efficacy in asymmetric synthesis. Its unique structure is a key element in the design of enzyme inhibitors and other bioactive molecules, making it a frequent component in medicinal chemistry research.[2]

The dihydrochloride salt form provides enhanced stability and handling characteristics compared to the free diamine, making it a preferred choice for laboratory use and long-term storage. This guide will illuminate its pivotal role in creating stereochemically defined molecules, a critical requirement in modern pharmaceutical development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The data below has been consolidated from multiple authoritative sources to provide a reliable reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 19777-67-4 | [2][3][4] |

| Molecular Formula | C₃H₁₀N₂·2HCl | [1][2][5] |

| Molecular Weight | 147.05 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2][5] |

| Melting Point | 241-244 °C (lit.), 242 °C (decomposes) | [1][2] |

| Optical Rotation | [α]20/D +4.0° (c=20 in H₂O); +7.0° to +10.0° (c=1 in MeOH) | [1][2][6] |

| Synonyms | (R)-(+)-Propylenediamine dihydrochloride, (R)-1,2-Propanediamine dihydrochloride | [2][6] |

| InChI Key | AEIAMRMQKCPGJR-HWYNEVGZSA-N | [4] |

| Storage Conditions | Room temperature, under inert atmosphere, protect from moisture (hygroscopic) | [1] |

Synthesis and Chiral Resolution: From Racemate to Enantiopurity

The industrial synthesis of 1,2-diaminopropane typically involves the ammonolysis of 1,2-dichloropropane, a process that yields a racemic mixture of the (R) and (S) enantiomers.[7]

CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl

For applications in asymmetric synthesis, the separation of this racemic mixture is paramount. The expertise in handling this compound lies in understanding the chiral resolution process. This is classically achieved by converting the racemic diamine into a pair of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation via fractional crystallization. Once a diastereomer is purified, the enantiomerically pure diamine can be regenerated by treatment with a base, like sodium hydroxide, followed by conversion to the stable dihydrochloride salt.[7] This process is the gateway to harnessing the compound's stereochemical potential.

Core Application: Ligand Scaffolding in Asymmetric Catalysis

The primary utility of (R)-1,2-diaminopropane is as a chiral backbone for ligands in metal-catalyzed asymmetric reactions.[2][8] Its C₂-symmetry is a highly desirable feature in ligand design, as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[9]

Chiral Schiff Base (Salen-type) Ligands for Asymmetric Transformations

(R)-1,2-diaminopropane is a favored building block for salen-type ligands, which are cornerstones of asymmetric catalysis.[10] The straightforward condensation with substituted salicylaldehydes yields robust, tunable ligands capable of coordinating with various transition metals to catalyze reactions like asymmetric epoxidation.[10]

This protocol details the synthesis of a representative chiral Schiff base ligand.[10]

Step 1: Reagent Preparation

-

Dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol, 0.468 g) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

In a separate container, dissolve (R)-1,2-diaminopropane (1.0 mmol, 0.074 g) in 20 mL of absolute ethanol. Note: This requires converting the dihydrochloride salt to the free base prior to reaction, typically via neutralization and extraction.

Step 2: Condensation Reaction

-

Slowly add the diamine solution to the stirred aldehyde solution at room temperature.

-

Heat the resulting mixture to reflux and maintain this temperature for 4 hours.

Step 3: Isolation and Purification

-

Allow the reaction mixture to cool to room temperature. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified yellow solid under vacuum. The expected yield is approximately 90%.[10]

Caption: Synthesis of a chiral Salen-type ligand.

This ligand can then be complexed with metals like Manganese(III) to form a potent catalyst for the asymmetric epoxidation of unfunctionalized alkenes.[10]

Asymmetric Transfer Hydrogenation (ATH) of Ketones

A highly impactful application is in Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols.[8] These chiral alcohols are valuable intermediates in the pharmaceutical industry.[8] In these catalytic systems, a derivative of (R)-1,2-diaminopropane, often N-tosylated, serves as the chiral ligand. The catalyst, whether pre-formed or generated in situ, facilitates the transfer of hydrogen from a donor like isopropanol or a formic acid/triethylamine mixture to the ketone substrate with high conversion and excellent enantioselectivity.[8]

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

The choice of the diamine backbone is critical. While (R)-1,2-diaminopropane is highly effective, its performance can be compared with other privileged diamines like diaminocyclohexane or diphenylethylenediamine, with the optimal choice being substrate-dependent.[11]

Further Applications in Drug Development and Beyond

Beyond its role in metal-based catalysis, (R)-1,2-diaminopropane and its derivatives are explored in several other areas:

-

Organocatalysis: Chiral diamines are foundational to organocatalysis, often operating through enamine or iminium ion intermediates to facilitate stereoselective C-C bond formation in reactions like aldol and Mannich additions.[12]

-

Pharmaceutical Intermediates: It serves as a key starting material in the multi-step synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

-

Coordination Chemistry: Its ability to form stable chelate complexes with metal ions makes it a valuable ligand in the broader field of coordination chemistry and materials science.[2]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant to the skin, eyes, and respiratory system.[4][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[15]

-

Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[15] Keep away from ignition sources.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] The compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[13][15]

Conclusion

This compound is far more than a simple chemical; it is an enabling technology for the stereocontrolled synthesis of complex molecules. Its robust performance as a chiral ligand precursor in asymmetric transfer hydrogenation and Schiff base-mediated catalysis underscores its importance. For the research scientist and drug development professional, a deep understanding of its properties, handling, and versatile reactivity is essential for unlocking new synthetic pathways and accelerating the discovery of novel therapeutics.

References

- Application Notes: (R)

- This compound 99%. Sigma-Aldrich.

- This compound CAS#: 19777-67-4. ChemicalBook.

- (R)-1,2-Diaminopropane dihydrochloride. Chem-Impex.

- Synthesis and Catalytic Application of Chiral Schiff Base Ligands

- This compound | 19777-67-4. ChemicalBook.

- Application Notes and Protocols for (R)

- (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4. TCI Chemicals.

- Performance Evaluation of (R)

- Safety D

- This compound 99%. Sigma-Aldrich.

- (R)-1,2-Diaminopropane Dihydrochloride 19777-67-4. TCI Chemicals.

- SAFETY D

- 1,2-Propanediamine, hydrochloride (1:2), (2R)

- 1,2-Diaminopropane. Wikipedia.

- (R)-1,2-Diaminopropane Dihydrochloride. CymitQuimica.

- (2R)-propane-1,2-diamine dihydrochloride.

- (R)-1,2-Diaminopropane Dihydrochloride 19777-67-4. TCI Chemicals (US).

- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands.

Sources

- 1. This compound CAS#: 19777-67-4 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 19777-67-4 [chemicalbook.com]

- 4. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1,2-Diaminopropane Dihydrochloride | CymitQuimica [cymitquimica.com]

- 6. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. fishersci.com [fishersci.com]

(R)-(+)-1,2-Diaminopropane dihydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(+)-1,2-Diaminopropane Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS: 19777-67-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural, spectroscopic, and physicochemical characteristics. It combines established data with field-proven insights into the experimental methodologies required for its characterization, ensuring a blend of technical accuracy and practical application. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Strategic Importance

This compound is a chiral diamine salt of significant value in modern chemistry. As a versatile building block, its utility spans asymmetric synthesis, the development of pharmaceutical intermediates, and its role as a chiral ligand in coordination chemistry.[1] Its stereospecific nature is crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect while others may be inactive or even harmful.[1]

This guide serves as a foundational resource for scientists, providing the critical physical property data and analytical methodologies necessary for the compound's identification, purity assessment, and effective application in research and development workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data points are the primary identifiers and quality control parameters for laboratory and industrial use.

| Property | Value | Source(s) |

| CAS Number | 19777-67-4 | [1][2] |

| Molecular Formula | C₃H₁₀N₂·2HCl (or C₃H₁₂Cl₂N₂) | [1][3] |

| Molecular Weight | 147.04 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 241-244 °C (with decomposition) | |

| Purity | Typically ≥97% | [1] |

| Hygroscopicity | Hygroscopic; sensitive to moisture |

Chiroptical Properties: The Signature of Chirality

The defining characteristic of this molecule is its chirality, which is quantified by its interaction with plane-polarized light. The specific rotation is a critical parameter for confirming the enantiomeric identity and purity.

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation | +7.0° to +10.0° | [α]²⁰/D, c=1 in Methanol | [1] |

| Specific Rotation | +4.0° | [α]²⁰/D, c=20 in H₂O |

The variance in specific rotation values highlights the critical importance of the solvent system and concentration in polarimetry. The difference between the values obtained in methanol and water is expected, as solvent polarity and the potential for hydrogen bonding directly influence the conformation of the chiral molecule and, consequently, its interaction with light. When reporting or verifying this property, it is imperative to adhere strictly to the specified conditions.

Authoritative Protocol for Optical Rotation Measurement

This protocol is based on the standards outlined in the United States Pharmacopeia (USP) General Chapter <781>.[4]

Objective: To accurately determine the specific rotation of this compound.

Instrumentation:

-

Calibrated Polarimeter (capable of measurements at the sodium D-line, 589 nm)

-

1.0 dm polarimeter cell

-

Analytical Balance (±0.1 mg)

-

Volumetric flasks (Class A)

-

Constant temperature bath (20°C ± 0.5°C)

Methodology:

-

Solvent and Sample Preparation:

-

Select the appropriate solvent system as per the required specification (e.g., Methanol or deionized water).

-

Accurately weigh the specified amount of the compound (e.g., for a c=1 concentration in methanol, weigh 100 mg of the sample).

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in a small amount of the solvent, then dilute to the mark. Ensure the solution is at a constant temperature of 20°C.

-

The solution must be clear and free of particulates. All measurements should be made within 30 minutes of preparation to avoid potential degradation or racemization.[4]

-

-

Instrument Calibration and Zeroing:

-

Ensure the polarimeter is calibrated according to the manufacturer's guidelines using certified quartz plates or sucrose standards.

-

Fill the polarimeter cell with the pure solvent (the "blank"). Place the cell in the instrument.

-

Perform a zero-offset correction. This reading accounts for any optical activity from the solvent or the cell itself.

-

-

Sample Measurement:

-

Rinse the cell with the prepared sample solution two to three times.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the instrument and allow the temperature to equilibrate to 20°C.

-

Record the observed angular rotation (α_obs). Take at least three readings and use the average.

-

-

Calculation of Specific Rotation:

-

Use the following formula: [α] = (100 * α_obs) / (l * c) Where:

-

[α] is the specific rotation.

-

α_obs is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/100 mL.

-

-

Scientist's Notes (Causality and Expertise):

-

Why a 1.0 dm cell? This is the standard path length, ensuring consistency and comparability of data across different laboratories and experiments.

-

Why control temperature? Optical rotation is temperature-dependent. A change of even 1°C can significantly alter the observed rotation. The USP standard is 20°C or 25°C, and consistency is key.[4]

-

Why measure within 30 minutes? While this specific compound is relatively stable, this is a best practice for all chiral molecules to minimize the risk of time-dependent changes like mutarotation or degradation, which would alter the result.[4]

Caption: Workflow for Polarimetry Measurement.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the molecular structure and ensuring the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While high-resolution, fully assigned spectra for the dihydrochloride salt are not widely published, the expected spectral characteristics can be predicted based on the known structure. The protonation of the amine groups will cause a downfield shift for adjacent protons compared to the free base.

Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. Given the compound's hygroscopicity, using DMSO-d₆ requires careful sample preparation in a dry environment (e.g., a glovebox) to minimize the water peak.[5]

Predicted ¹H NMR Spectrum (in D₂O): The amine protons (-NH₃⁺) will exchange with D₂O and will likely not be observed.

| Predicted δ (ppm) | Multiplicity | Protons | Rationale |

| ~3.6 - 3.8 | Multiplet | 1H, -CH (NH₃⁺)- | Methine proton, adjacent to the chiral center and a methylene group. Deshielded by the ammonium group. |

| ~3.2 - 3.4 | Multiplet | 2H, -CH₂ NH₃⁺ | Methylene protons, adjacent to the chiral center and an ammonium group. They are diastereotopic and may appear as complex multiplets. |

| ~1.4 - 1.5 | Doublet | 3H, -CH₃ | Methyl group, split by the single methine proton. |

Predicted ¹³C NMR Spectrum (in D₂O):

| Predicted δ (ppm) | Carbon | Rationale |

| ~48 - 52 | C H(NH₃⁺) | Methine carbon, deshielded by the directly attached ammonium group. |

| ~45 - 49 | C H₂(NH₃⁺) | Methylene carbon, deshielded by the ammonium group. |

| ~15 - 19 | C H₃ | Methyl carbon, relatively upfield as expected for an aliphatic group. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. As a dihydrochloride salt, the spectrum will be dominated by features of the ammonium (-NH₃⁺) groups.

Expected Characteristic Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |

| 2950 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) |

| ~1600 - 1500 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) |

| ~1500 - 1400 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) |

Scientist's Note: The N-H stretch for the ammonium salt is typically a very broad and strong absorption band, often overlapping with the C-H stretching region. This is a key indicator of the salt's formation.

Mass Spectrometry (MS)

Mass spectrometry of the dihydrochloride salt using techniques like Electrospray Ionization (ESI) would primarily show the parent cation. For Electron Impact (EI) MS, analysis of the free base (1,2-Diaminopropane) is more common. The fragmentation pattern is predictable.

Predicted Fragmentation of 1,2-Diaminopropane (Free Base):

-

Parent Ion (M⁺): m/z = 74

-

Base Peak: m/z = 44. This highly stable fragment results from the α-cleavage (C-C bond scission) next to the secondary amine, losing a methyl radical ([CH₃CHNH₂]⁺). This is a characteristic fragmentation for such amines.[4]

-

Other Fragments: m/z = 30 ([CH₂NH₂]⁺) from cleavage between the two carbons.

Handling, Storage, and Safety

Proper handling is critical for maintaining the integrity of the compound and ensuring user safety.

-

Storage: Store at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The compound is hygroscopic and should be protected from moisture.

-

Safety:

-

Causes skin and serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

-

Conclusion

This compound is a foundational chiral building block whose utility is defined by its specific stereochemistry. Accurate characterization of its physical properties, particularly its optical rotation, is paramount for its successful application. This guide provides the essential data and, critically, the authoritative methodologies required for its verification. By understanding the principles behind these analytical techniques, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible outcomes in drug discovery and chemical synthesis.

References

- United States Pharmacopeia.

- ResearchGate. NMR sample preparation for highly hygroscopic compound?. [Link]

- PubChem. (2R)-propane-1,2-diamine dihydrochloride. [Link]

- Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-amine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. (R)-1,2-Diaminopropane Dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-(+)-1,2-Diaminopropane Dihydrochloride

Introduction: The Significance of Chiral 1,2-Diaminopropane

(R)-(+)-1,2-Diaminopropane is a chiral diamine that serves as a critical building block in modern asymmetric synthesis and pharmaceutical development. Its stereochemically defined structure is integral to the creation of chiral ligands for metal-catalyzed reactions, organocatalysts, and as a key intermediate in the synthesis of complex, biologically active molecules. The dihydrochloride salt provides a stable, crystalline, and easily handled form of this versatile compound, making it a preferred choice for researchers and drug development professionals.

This guide provides an in-depth exploration of the primary synthetic routes to (R)-(+)-1,2-Diaminopropane Dihydrochloride, offering a comparative analysis of classical resolution techniques and modern asymmetric synthesis strategies. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers with the necessary knowledge to select and implement the most suitable synthetic approach for their specific needs.

Route 1: Racemic Synthesis and Chiral Resolution

The most established and industrially scalable approach to enantiomerically pure 1,2-diaminopropane begins with the synthesis of a racemic mixture, followed by resolution of the enantiomers.

Part A: Synthesis of Racemic 1,2-Diaminopropane

The industrial synthesis of racemic 1,2-diaminopropane is typically achieved through the ammonolysis of 1,2-dichloropropane.[1] This method is cost-effective as it utilizes readily available starting materials.

The reaction proceeds as follows: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[1]

This high-pressure and high-temperature reaction results in a mixture of the diamine and ammonium chloride, from which the racemic 1,2-diaminopropane is isolated by distillation.

Part B: Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic 1,2-diaminopropane into its (R) and (S) enantiomers is most commonly accomplished by forming diastereomeric salts with a chiral resolving agent. (+)-Tartaric acid is a widely used and effective resolving agent for this purpose.[2]

The principle of this method lies in the differential solubility of the two diastereomeric salts: (R)-1,2-diammonium-(+)-tartrate and (S)-1,2-diammonium-(+)-tartrate.[3] One diastereomer is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.

Materials:

-

Racemic 1,2-diaminopropane

-

(+)-Tartaric acid (L-tartaric acid)

-

Methanol

-

50% (w/w) Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve one molar equivalent of (+)-tartaric acid in methanol with gentle heating.

-

Slowly add one molar equivalent of racemic 1,2-diaminopropane to the tartaric acid solution with stirring. The reaction is exothermic.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the adhering mother liquor. The filtrate contains the more soluble diastereomeric salt.

-

For higher enantiomeric purity, the collected crystals can be recrystallized from fresh methanol.

-

-

Liberation of the Enantiomerically Enriched Diamine:

-

Suspend the collected crystals in deionized water.

-

Slowly add 50% sodium hydroxide solution with stirring until the salt is completely dissolved and the solution is strongly basic. This regenerates the free diamine.

-

Transfer the basic aqueous solution to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with several portions of diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether under reduced pressure to yield the enantiomerically enriched 1,2-diaminopropane.

-

-

Analysis:

-

Determine the optical rotation of the product using a polarimeter.

-

The enantiomeric excess (ee) can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization with a suitable agent like trifluoroacetic anhydride.[2]

-

Route 2: Asymmetric Synthesis from a Chiral Pool Precursor (L-Alanine)

An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer from a readily available chiral starting material. L-Alanine, a naturally occurring amino acid, is an excellent chiral pool precursor for the synthesis of (R)-(+)-1,2-Diaminopropane. This stereospecific route avoids the need for a resolution step.

The overall transformation involves the conversion of the carboxylic acid functionality of L-alanine into an aminomethyl group. A common strategy is to first convert the carboxylic acid to a primary amide (L-alaninamide), followed by reduction of the amide to the corresponding amine.

Experimental Protocol: Synthesis of (R)-(+)-1,2-Diaminopropane from L-Alanine

This protocol is a representative multi-step procedure based on well-established organic transformations.

Part A: Synthesis of L-Alaninamide

-

Esterification of L-Alanine:

-

Suspend L-alanine in ethanol and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain L-alanine ethyl ester hydrochloride.

-

Neutralize with a base (e.g., sodium carbonate solution) and extract the free ester into an organic solvent (e.g., dichloromethane). Dry and concentrate to obtain L-alanine ethyl ester.

-

-

Amidation of L-Alanine Ethyl Ester:

-

Dissolve the L-alanine ethyl ester in methanol saturated with ammonia.

-

Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to yield crude L-alaninamide.

-

The product can be purified by recrystallization.

-

Part B: Reduction of L-Alaninamide to (R)-(+)-1,2-Diaminopropane

-

Lithium Aluminum Hydride Reduction:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of L-alaninamide in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-12 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude (R)-(+)-1,2-diaminopropane.

-

The product can be further purified by distillation.

-

Final Step: Formation of the Dihydrochloride Salt

For long-term storage and ease of handling, the free base of (R)-(+)-1,2-diaminopropane is converted to its dihydrochloride salt.

Experimental Protocol: Preparation of this compound

Materials:

-

(R)-(+)-1,2-Diaminopropane

-

Concentrated Hydrochloric Acid

-

Ethanol or Isopropanol

-

Diethyl ether

Procedure:

-

Dissolve the purified (R)-(+)-1,2-diaminopropane in ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (approximately 2.1 molar equivalents) of concentrated hydrochloric acid dropwise with stirring. A white precipitate will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with cold ethanol or isopropanol, followed by diethyl ether, to facilitate drying.

-

Dry the product under vacuum to obtain this compound.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors, including scale, cost, available equipment, and desired purity.

| Feature | Route 1: Chiral Resolution | Route 2: Asymmetric Synthesis (from L-Alanine) |

| Starting Materials | 1,2-Dichloropropane, Ammonia, (+)-Tartaric Acid | L-Alanine, LiAlH₄ |

| Stereochemical Control | Separation of a racemic mixture | Stereochemistry is derived from the chiral precursor |

| Theoretical Max. Yield | 50% for the desired enantiomer (without racemization of the unwanted enantiomer) | 100% |

| Typical Overall Yield | 30-40% | 50-70% |

| Enantiomeric Purity | Dependent on the efficiency of crystallization; can reach >99% ee with multiple recrystallizations | Typically high (>98% ee), depends on the stereochemical integrity during the reaction sequence |

| Key Challenges | Potentially tedious fractional crystallization; loss of at least 50% of the material | Handling of pyrophoric reagents (LiAlH₄); multi-step process |

| Scalability | Well-established for industrial scale | Scalable, but requires careful handling of hazardous reagents |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the resolution of a racemic mixture or direct asymmetric synthesis from a chiral precursor. The classical resolution method using (+)-tartaric acid is a robust and scalable technique, although it inherently limits the theoretical yield to 50%. The asymmetric synthesis from L-alanine offers a more elegant and potentially higher-yielding approach by leveraging a readily available chiral starting material, though it involves multiple steps and the use of hazardous reagents.

The selection of the optimal route will depend on the specific requirements of the research or development program. For large-scale industrial production, the classical resolution method remains a common choice. For laboratory-scale synthesis where stereochemical purity and overall yield from a chiral precursor are paramount, the asymmetric route from L-alanine presents a compelling alternative. This guide provides the foundational knowledge and detailed protocols to enable scientists to confidently pursue the synthesis of this important chiral building block.

References

- Wikipedia. (2023). 1,2-Diaminopropane.

- Wikipedia. (2023). Hofmann rearrangement.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- YouTube. (2020). Converting Amides to Amine Derivatives with the Hofmann Rearrangement.

- Shashikant, V. B. et al. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1374–1381.

Sources

(R)-(+)-1,2-Propanediamine dihydrochloride chirality and stereochemistry

An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-(+)-1,2-Propanediamine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediamine (CH₃CH(NH₂)CH₂NH₂) stands as the simplest chiral diamine, a foundational molecule in the field of stereochemistry.[1] Its existence as two non-superimposable mirror images, or enantiomers, makes it a critical tool and building block in asymmetric synthesis. The profound principle that enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles is a cornerstone of modern drug development.[2][3][4] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or even harmful.

This guide provides a detailed examination of the (R)-(+)-enantiomer of 1,2-propanediamine, presented as its stable dihydrochloride salt. We will explore the fundamental principles of its chirality, the methodologies for its synthesis and isolation, the analytical techniques for its characterization, and its pivotal applications in the synthesis of complex, stereochemically defined molecules.

The Stereochemical Core: Understanding Chirality in 1,2-Propanediamine

The chirality of 1,2-propanediamine originates from its central carbon atom (C2), which is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), an aminomethyl group (-CH₂NH₂), and an amino group (-NH₂). This C2 atom is therefore a stereocenter, giving rise to two distinct spatial arrangements: the (R)- and (S)-enantiomers.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] This systematic process involves assigning priorities to the four substituents based on atomic number.[7]

Step-by-Step CIP Priority Assignment for 1,2-Propanediamine:

-

Identify the Substituents: The four groups attached to the chiral C2 carbon are: -NH₂, -CH₂NH₂, -CH₃, and -H.

-

Assign Priority Based on Atomic Number:

-

Priority 1: The nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7) directly attached to the stereocenter.

-

Priority 2: The carbon atom of the aminomethyl group (-CH₂NH₂) is attached to a nitrogen atom (Z=7), giving it higher priority than the methyl group's carbon, which is only attached to hydrogens.

-

Priority 3: The carbon atom of the methyl group (-CH₃) is attached only to hydrogen atoms (Z=1).

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).

-

-

Orient the Molecule: The molecule is oriented so that the lowest-priority group (Priority 4, -H) points away from the viewer.

-

Determine Configuration: The sequence from Priority 1 to 2 to 3 is traced. For the (R)-enantiomer, this sequence proceeds in a clockwise direction, hence the designation (R) from the Latin rectus for "right".

.dot

Caption: CIP priority assignment for (R)-1,2-Propanediamine.

Physicochemical Properties and the Dihydrochloride Salt

The "(+)" in the name (R)-(+)-1,2-Propanediamine refers to its property as a dextrorotatory compound, meaning it rotates plane-polarized light to the right (clockwise).[8][9] It is crucial to recognize that the (R/S) designation is a structural descriptor derived from the CIP rules, while the (+/-) designation is an experimentally measured physical property. There is no universal correlation between the two.

The Dihydrochloride Salt Advantage

While the free base of (R)-1,2-propanediamine is a liquid, the dihydrochloride salt is a stable, crystalline solid.[1][10] This form is overwhelmingly preferred in research and industrial settings for several practical reasons:

-

Enhanced Stability: Salts are generally less susceptible to atmospheric degradation (e.g., reaction with CO₂) than free amines.

-

Ease of Handling: Crystalline solids are easier to weigh, store, and handle compared to volatile, corrosive liquids.

-

Increased Water Solubility: The ionic nature of the dihydrochloride salt makes it highly soluble in aqueous media.

| Property | (R)-1,2-Propanediamine (Free Base) | (R)-(+)-1,2-Propanediamine Dihydrochloride |

| CAS Number | 616-25-1 | 19777-67-4[10][11] |

| Molecular Formula | C₃H₁₀N₂ | C₃H₁₂Cl₂N₂[11] |

| Molar Mass | 74.12 g/mol [1][12] | 147.05 g/mol [11] |

| Appearance | Colorless liquid[1] | White to off-white crystalline powder[10] |

| Melting Point | -37 °C[1][13] | 241-244 °C[10] |

| Boiling Point | ~120 °C[1][14] | N/A |

| Specific Rotation [α] | N/A | +4.0° (c=20 in H₂O)[10] |

Synthesis and Enantiomeric Purification

The industrial production of 1,2-propanediamine typically results in a racemic mixture (an equal 50:50 mix of R and S enantiomers) through the ammonolysis of 1,2-dichloropropane.[1][15] To isolate the desired (R)-enantiomer, a process known as chiral resolution is employed.

Protocol: Chiral Resolution by Diastereomeric Salt Crystallization

This method is the most common for large-scale enantiomeric separation and relies on the principle that diastereomers possess different physical properties, most notably solubility.[16][] By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed, one of which can be selectively crystallized.

Objective: To resolve racemic 1,2-propanediamine to isolate the (R)-enantiomer.

Resolving Agent: L-(+)-Tartaric acid is a commonly used and effective chiral resolving agent for this purpose.[1]

Methodology:

-

Salt Formation: Dissolve racemic 1,2-propanediamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.

-

Mixing and Crystallization: Slowly combine the two solutions. The diastereomeric salts, (R)-1,2-propanediammonium L-tartrate and (S)-1,2-propanediammonium L-tartrate, will form. Due to differences in their crystal lattice energies, one salt will be less soluble and will begin to precipitate out of the solution upon cooling or standing.

-

Isolation of Diastereomer: Collect the crystallized solid by vacuum filtration. The solid is now enriched in one diastereomer. The purity can be further enhanced by recrystallization from a fresh solvent.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat it with a strong base (e.g., aqueous NaOH or KOH). This deprotonates the ammonium ions, liberating the free (R)-1,2-propanediamine, which can be extracted from the aqueous layer using an organic solvent.

-

Conversion to Dihydrochloride Salt: Bubble dry hydrogen chloride (HCl) gas through a solution of the purified (R)-1,2-propanediamine in an anhydrous solvent (e.g., isopropanol or ether). The (R)-(+)-1,2-Propanediamine dihydrochloride will precipitate as a stable solid, which can be collected by filtration, washed, and dried.

-

Validation: The enantiomeric purity of the final product must be confirmed using the analytical techniques described in the following section.

.dot

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Techniques for Stereochemical Characterization

Confirming the identity and purity of a chiral compound is a multi-step process requiring specialized analytical techniques.

Polarimetry: Confirming Optical Activity

A polarimeter is an instrument that measures the degree to which a chiral compound rotates plane-polarized light.[18]

-

Principle: A solution of the chiral substance is placed in the path of polarized light. The instrument measures the angle of rotation (α) of the light as it passes through the sample.

-

Specific Rotation ([α]): To standardize this measurement, the observed rotation is converted to specific rotation, which accounts for concentration and path length.[8] The value for (R)-(+)-1,2-propanediamine dihydrochloride is approximately +4.0° under standard conditions.[10] A measurement consistent with this value confirms the presence of the correct enantiomer and its optical purity.

Chiral Chromatography: Quantifying Enantiomeric Excess (ee)

While polarimetry confirms optical activity, it is not precise enough to determine the exact ratio of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard method for this quantification.

-

Principle: The racemic or enriched mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates.

-

Output: This results in two separate peaks on the chromatogram, one for each enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess (ee%), a critical measure of the sample's purity.

Applications in Asymmetric Synthesis and Drug Development

(R)-(+)-1,2-Propanediamine is a highly valuable chiral building block, primarily used as a precursor for the synthesis of more complex chiral ligands, catalysts, and pharmaceutical intermediates.[19]

-

Chiral Ligands: Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst.[20][21] These catalysts create a chiral environment around the reaction site, directing a chemical reaction to selectively produce one enantiomer of the desired product. (R)-1,2-propanediamine is frequently used to synthesize C₂-symmetric and non-symmetric P,N-ligands.[21]

-

Salen Ligands: It is a key component in the synthesis of N,N′-bis(salicylidene)-1,2-propanediamine ("salpn"), a type of salen ligand.[1] Metal complexes of these ligands are powerful catalysts for a variety of asymmetric transformations, including epoxidations and cyclopropanations.

-

Pharmaceutical Intermediates: As a source of chirality, it is incorporated into the synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs), where the specific stereochemistry is essential for biological activity.[22][23]

.dot

Caption: Role of (R)-1,2-Propanediamine in asymmetric synthesis.

Safety and Handling

(R)-(+)-1,2-Propanediamine dihydrochloride is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][24]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[25] All handling should be performed in a well-ventilated area or a chemical fume hood.[24]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up.[24][25] It is incompatible with strong oxidizing agents.[25]

-

First Aid: In case of skin contact, wash with plenty of water.[24] In case of eye contact, rinse cautiously with water for several minutes.[24] If inhaled, move the person to fresh air.[24] Seek medical attention if irritation persists.

Conclusion

(R)-(+)-1,2-Propanediamine dihydrochloride is more than just a simple chemical. It is a fundamental tool that provides chemists with a reliable source of chirality. Its well-defined stereochemistry, coupled with the stability and handling advantages of its dihydrochloride form, makes it an indispensable building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its stereochemical properties, methods of purification, and analytical characterization is essential for any scientist or researcher aiming to exert precise control over the three-dimensional architecture of molecules.

References

- ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.

- BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. BenchChem.

- Helmchen, G. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.

- MDPI. (2023).

- ACS Publications. (n.d.). Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry.

- OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.

- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia.

- Unknown. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Unknown Source.

- Echemi. (n.d.). 1,2-Propanediamine, hydrochloride (1:2), (2R)

- PubChem. (n.d.). (2R)-propane-1,2-diamine dihydrochloride. PubChem.

- Wikipedia. (n.d.). 1,2-Diaminopropane. Wikipedia.

- ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.

- YouTube. (2023).

- Fiveable. (n.d.). Cahn-Ingold-Prelog Priority Rules Definition. Fiveable.

- BenchChem. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. BenchChem.

- ResearchGate. (n.d.).

- ACS Publications. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry.

- Fisher Scientific. (2009).

- Fisher Scientific. (2014).

- CDN Isotopes. (n.d.).

- PubMed Central (PMC). (n.d.).

- NIST. (n.d.). 1,2-Propanediamine. NIST WebBook.

- PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. PubChem.

- NIST. (n.d.). 1,2-Propanediamine. NIST WebBook.

- Chem-Impex. (n.d.). (R)-1,2-Diaminopropane dihydrochloride. Chem-Impex.

- TCI Chemicals. (n.d.). (R)-1,2-Diaminopropane Dihydrochloride. TCI Chemicals.

- ChemicalBook. (n.d.). (R)-(+)-1,2-Diaminopropane dihydrochloride. ChemicalBook.

- Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich.

- BenchChem. (n.d.).

- Whamine. (n.d.). N-(2-Hydroethyl)

- Cheméo. (n.d.). Chemical Properties of 1,2-Propanediamine (CAS 78-90-0). Cheméo.

- Master Organic Chemistry. (2017).

- ResearchGate. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.

- BenchChem. (2025). (R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents. BenchChem.

- ResearchGate. (2025). The properties and applications of 1,2-propylenediamine and polypropyleneamines.

- NIH. (n.d.). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. PubMed Central (PMC).

- YouTube. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube.

- Anton Paar Wiki. (n.d.). Basics of polarimetry. Anton Paar Wiki.

- ASM Journals. (2020).

- MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.

- PubMed. (n.d.). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed.

- YouTube. (2022). 351 BCH3023 Why Do Enantiomers Have Different Biological Effects. YouTube.

- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.

- BOC Sciences. (n.d.).

- PubMed. (n.d.). Biological significance of the enantiomeric purity of drugs. PubMed.

- Google Patents. (n.d.). CN113105337B - Preparation method of 1, 2-propane diamine.

- Unknown. (n.d.). stereochemistry and biological activity of drugs. Unknown Source.

Sources

- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound CAS#: 19777-67-4 [amp.chemicalbook.com]

- 11. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,2-Propanediamine [webbook.nist.gov]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 24. echemi.com [echemi.com]

- 25. fishersci.com [fishersci.com]

The Chiral Synthon: An In-depth Technical Guide to (R)-(+)-1,2-Diaminopropane Dihydrochloride

Introduction: The Significance of Stereochemistry in Chemical Synthesis

In the landscape of modern drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and material properties. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of contemporary chemical synthesis. (R)-(+)-1,2-Diaminopropane dihydrochloride, a key chiral building block, serves as a critical tool for researchers and scientists in achieving this stereocontrol. Its utility stems from the fixed spatial orientation of its two amino groups, which can be leveraged to direct the stereochemical outcome of a wide array of chemical transformations.

This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications. The protocols and mechanistic discussions herein are designed to provide drug development professionals and researchers with the field-proven insights necessary to effectively utilize this versatile chiral synthon.

Nomenclature and Identification: A Comprehensive List of Synonyms

The unambiguous identification of chemical compounds is crucial for reproducibility in research and commerce. This compound is known by a variety of names and identifiers across different databases and suppliers.

The primary IUPAC name is (2R)-propane-1,2-diamine;dihydrochloride[1]. Other commonly used synonyms include:

-

(R)-(+)-1,2-Propanediamine dihydrochloride[2]

-

(R)-Propylenediamine dihydrochloride[3]

-

(R)-1,2-Diaminopropane 2HCl[1]

-

(R)-(+)-1,2-Diaminopropane DiHCl[1]

For precise identification, the following registry numbers are used:

-

CAS Number: 19777-67-4[2]

-

PubChem CID: 12217444[1]

-

EC Number: 628-008-5[1]

-

Beilstein/REAXYS Number: 5740937[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 147.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 241-244 °C (decomposes) | [2] |

| Optical Rotation [α]20/D | +4.0° (c = 20 in H₂O) | [2] |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in water and methanol. | [4] |

| InChI Key | AEIAMRMQKCPGJR-HWYNEVGZSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (in D₂O): The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Although spectra can vary slightly based on the solvent and concentration, typical shifts are observed around:

-

~1.0 ppm (doublet, 3H, -CH₃)

-

~2.8 ppm (multiplet, 1H, -CH-)

-

~2.5-2.7 ppm (multiplet, 2H, -CH₂-) The amine protons (-NH₂) will show as a broad singlet, and its chemical shift is variable[5].

-

-

¹³C NMR (in D₂O): The carbon-13 NMR spectrum shows three distinct signals corresponding to the three carbon atoms in the molecule:

-

~19 ppm (-CH₃)

-

~49 ppm (-CH-)

-

~47 ppm (-CH₂-)[5]

-

-

FTIR (Mull): The infrared spectrum displays characteristic absorption bands. The broad bands in the 3200-2800 cm⁻¹ region are indicative of the N-H stretching vibrations of the ammonium groups (-NH₃⁺). The C-H stretching vibrations of the methyl and methylene groups appear around 2950-2850 cm⁻¹. The N-H bending vibrations (asymmetric and symmetric) are typically observed in the 1600-1500 cm⁻¹ region[1][6].

-

Mass Spectrometry (Electron Ionization): The mass spectrum of the free base, (R)-1,2-diaminopropane, will show a molecular ion peak (M⁺) at m/z = 74. Key fragmentation patterns will also be present, corresponding to the loss of various radicals[7][8].

Synthesis and Chiral Resolution: From Racemate to Enantiopure Compound

The synthesis of enantiopure this compound is a multi-step process that begins with the production of the racemic mixture, followed by a crucial chiral resolution step.

Part 1: Synthesis of Racemic 1,2-Diaminopropane

The industrial synthesis of racemic 1,2-diaminopropane is typically achieved through the ammonolysis of 1,2-dichloropropane. This method is advantageous as it utilizes readily available and inexpensive ammonia[9].

Caption: Industrial synthesis of racemic 1,2-diaminopropane.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic mixture into its constituent enantiomers is the most critical phase. The classical and widely adopted method is fractional crystallization of diastereomeric salts using a chiral resolving agent. (+)-Tartaric acid is a commonly used and effective agent for this purpose[4].

Self-Validating Experimental Protocol for Chiral Resolution:

The logic behind this protocol is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties, such as solubility. This difference allows for their separation[10].

-

Diastereomeric Salt Formation:

-

In a suitable reaction vessel, dissolve (+)-tartaric acid (1 molar equivalent) in methanol with gentle warming to ensure complete dissolution. The choice of methanol is critical as it provides a good medium for both the dissolution of the reactants and the selective precipitation of one of the diastereomeric salts.

-

Slowly add racemic 1,2-diaminopropane (1 molar equivalent) to the tartaric acid solution. The reaction is exothermic and should be controlled.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. This controlled cooling profile is essential to promote the formation of well-defined crystals of the less soluble diastereomeric salt, ((R)-1,2-diaminopropane)-(+)-tartrate.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol. This step is a self-validating checkpoint; the wash removes impurities and the more soluble ((S)-1,2-diaminopropane)-(+)-tartrate salt that may be present in the mother liquor, thereby enriching the desired diastereomer.

-

-

Liberation of the Free Enantiomer:

-

Dissolve the isolated diastereomeric salt crystals in a minimal amount of water.

-

Add a concentrated solution of sodium hydroxide (e.g., 50% w/w) until the solution is strongly basic (pH > 12). This deprotonates the ammonium groups of the diamine and breaks the ionic bond with the tartrate.

-

The now free (R)-1,2-diaminopropane, which is less soluble in the highly ionic aqueous solution, can be extracted.

-

-

Extraction and Purification:

-

Transfer the basic aqueous solution to a separatory funnel and extract multiple times with an organic solvent such as diethyl ether[4].

-

Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield enantiomerically enriched (R)-(-)-1,2-diaminopropane.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the purified (R)-1,2-diaminopropane in a suitable anhydrous solvent (e.g., ethanol or isopropanol).

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the white crystalline solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

-

Validation Checkpoint: The enantiomeric excess (ee) of the final product should be determined using chiral chromatography (GC or HPLC) or by measuring its optical rotation and comparing it to the literature value[4].

Caption: Workflow for the chiral resolution of 1,2-diaminopropane.

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound lies in its application as a chiral auxiliary and a precursor to chiral ligands for asymmetric catalysis.

Asymmetric Transfer Hydrogenation

(R)-1,2-diaminopropane is a precursor for N-sulfonated diamine ligands, which, when complexed with ruthenium(II), form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines[11]. This reaction is a powerful tool for synthesizing enantiomerically pure secondary alcohols and amines, which are valuable intermediates in the pharmaceutical industry[11].

Mechanism of Stereocontrol: The chirality of the diamine ligand creates a chiral pocket around the metal center. In the transition state, the substrate (e.g., a ketone) can only approach the ruthenium-hydride species from one face due to steric hindrance, leading to the selective formation of one enantiomer of the alcohol product.

Caption: Asymmetric transfer hydrogenation of a prochiral ketone.

Chiral Schiff Base (Salen-type) Ligands

(R)-1,2-diaminopropane can be readily condensed with salicylaldehyde derivatives to form chiral salen-type ligands[9]. These tetradentate ligands form stable complexes with a variety of transition metals, creating catalysts for reactions such as asymmetric epoxidation and cyclopropanation. The rigid, planar structure of the metal-salen complex, combined with the chirality of the diaminopropane backbone, effectively controls the stereochemical outcome of the reaction.

Experimental Protocol for Salen Ligand Synthesis:

-

Dissolve 2.0 molar equivalents of a substituted salicylaldehyde in absolute ethanol.

-

Slowly add a solution of (R)-1,2-diaminopropane (1.0 molar equivalent) in absolute ethanol to the aldehyde solution with stirring.

-

Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is typically accompanied by a color change and the precipitation of the product upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Role in Drug Development

Chiral diamines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). While the (S)-enantiomer is famously used in the synthesis of the broad-spectrum antibiotic Levofloxacin[12], the (R)-enantiomer is also a valuable building block. It is utilized in the synthesis of various chiral molecules for pharmaceutical development, particularly in creating enzyme inhibitors and compounds targeting neurological disorders[3]. Its ability to form derivatives and act as a chiral scaffold makes it a versatile tool for medicinal chemists exploring structure-activity relationships.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of chiral molecules. Its accessibility through well-established resolution protocols and its effectiveness as a precursor to powerful chiral ligands underscore its importance in both academic research and industrial drug development. By understanding its properties and the principles behind its application, researchers can confidently employ this synthon to advance the synthesis of complex, enantiomerically pure molecules that are vital for medicine and materials science.

References

- Wikipedia. (n.d.). 1,2-Diaminopropane.

- PubChem. (n.d.). (2R)-propane-1,2-diamine dihydrochloride.

- NIST. (n.d.). 1,2-Propanediamine. In NIST Chemistry WebBook.

- PubChem. (n.d.). 1,2-Diaminopropane, (R)-.

- ResearchGate. (n.d.). FT-IR spectra of 1,2-diaminopropane and the formed silver–amine complex.

Sources

- 1. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-Propylendiamin -dihydrochlorid 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Propanediamine [webbook.nist.gov]

- 8. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Role of chiral diamines in asymmetric synthesis

An In-depth Technical Guide to the Role of Chiral Diamines in Asymmetric Synthesis

Abstract

Chiral diamines have emerged as a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for metal catalysts and as powerful organocatalysts in their own right. Their unique structural and electronic properties, particularly the frequent incorporation of C₂-symmetry, allow for the creation of well-defined, sterically constrained chiral environments that can induce high levels of stereoselectivity in a vast array of chemical transformations. This guide provides a detailed exploration of the fundamental principles governing chiral diamine-mediated catalysis, examines the mechanism and application of seminal and contemporary systems, and offers practical insights into ligand design and reaction optimization for researchers in pharmaceuticals, agrochemicals, and fine chemical synthesis.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications, most notably in biological systems where the enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The synthesis of single-enantiomer compounds is therefore a critical objective in drug development and materials science. Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, represents the most elegant and efficient strategy for achieving this goal.

Within the extensive toolkit of asymmetric catalysis, chiral diamines have carved out a privileged position. Their bidentate coordination to metal centers creates rigid chelate rings that effectively transfer chiral information from the ligand to the substrate during the catalytic cycle. This guide delves into the core of this powerful molecular technology.

Foundational Pillars: C₂-Symmetry and the Chelate Effect

The success of many chiral diamine ligands is rooted in two key concepts: C₂-symmetry and the chelate effect.

-

C₂-Symmetry: Many of the most successful chiral diamine ligands, such as (R,R)-1,2-diaminocyclohexane (DACH) and (R,R)-1,2-diphenylethylene-1,2-diamine (DPEN), possess a C₂-axis of rotational symmetry. This structural feature is highly advantageous as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction and often leading to higher enantioselectivity. The symmetrical nature of the ligand creates a more uniform and predictable chiral pocket around the metal center.

-

The Chelate Effect: As bidentate ligands, diamines bind to a metal center at two points, forming a stable ring structure. This "chelate effect" results in a metal-ligand complex that is significantly more stable than complexes formed with analogous monodentate ligands. This enhanced stability prevents ligand dissociation, ensuring the integrity of the chiral catalytic species throughout the reaction and leading to more consistent and reliable stereochemical induction.

Mechanism in Action: The Noyori Asymmetric Hydrogenation

The transformative power of chiral diamines is perhaps best exemplified by the work of Ryōji Noyori (Nobel Prize in Chemistry, 2001) on the asymmetric hydrogenation of ketones. The combination of a ruthenium(II) catalyst with a C₂-symmetric N-tosylated DPEN ligand created a system capable of reducing simple ketones to chiral alcohols with exceptionally high enantioselectivity and efficiency.

The mechanism involves the formation of a ruthenium hydride species, which coordinates the ketone substrate. The key to stereoselectivity lies in the "metal-ligand bifunctional" nature of the catalyst. The hydrogen on the nitrogen atom of the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the substrate, locking it into a specific orientation within the chiral pocket. Hydride transfer from the ruthenium center then occurs to only one face of the carbonyl, leading to the formation of the chiral alcohol with high fidelity.

Workflow: Noyori-type Asymmetric Hydrogenation of Acetophenone

Caption: Experimental workflow for a typical Noyori-type asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

-

Catalyst Preparation: In a glovebox, [RuCl₂(p-cymene)]₂ (1 equivalent) and (R,R)-TsDPEN (2.2 equivalents) are added to a Schlenk flask. Anhydrous, degassed isopropanol is added, and the mixture is stirred at 80°C for 1 hour to form the active catalyst.

-

Reaction Setup: In a separate flask, acetophenone (100 equivalents) is dissolved in a 5:2 mixture of formic acid and triethylamine.

-

Hydrogenation: The catalyst solution is cooled to room temperature and added to the substrate solution under an inert atmosphere (Argon or Nitrogen).

-

Monitoring and Workup: The reaction is stirred at 40°C and monitored by TLC or GC. Upon completion, the mixture is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Versatility in Catalysis: Key Diamine Scaffolds and Their Applications

While the DPEN family is iconic, the utility of chiral diamines extends across a wide range of structural motifs and applications.

| Diamine Ligand Scaffold | Abbreviation | Typical Metal | Key Application(s) | Typical ee (%) |

| 1,2-Diaminocyclohexane | DACH | Cr, Co, Ru, Cu | Jacobsen Epoxidation, Hydrolytic Kinetic Resolution | 90-99% |

| 1,2-Diphenylethylene-1,2-diamine | DPEN | Ru, Rh | Asymmetric Hydrogenation, Transfer Hydrogenation | >95% |

| 1,1'-Binaphthyl-2,2'-diamine | BINAM | Cu, Pd, Rh | C-N Coupling, C-H Activation, Diels-Alder | 85-99% |

| N,N'-Dimethyl-1,2-diamino-cyclohexane | --- | Li, Ti | Asymmetric Deprotonation, Aldol Reactions | 80-95% |

The DACH Ligand Family: Masters of Epoxidation and Kinetic Resolution

Derivatives of trans-1,2-diaminocyclohexane (DACH) are central to some of the most reliable and widely used catalytic systems. The rigid cyclohexane backbone provides a well-defined and predictable chiral environment. The most famous application is in the Jacobsen-Katsuki Epoxidation , where a manganese(III)-salen complex, derived from a DACH derivative, catalyzes the enantioselective epoxidation of unfunctionalized olefins.

The mechanism involves the formation of a high-valent Mn(V)-oxo species, which is the active oxidant. The chiral salen ligand, with its DACH backbone, directs the olefin's approach to the oxo group, ensuring that oxygen is delivered to one face of the double bond preferentially.

Caption: Simplified catalytic cycle for the Jacobsen Epoxidation.

BINAM-Based Ligands: Axially Chiral Powerhouses

Unlike ligands whose chirality stems from stereocenters, 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives possess axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings. This unique structural feature creates a rigid, well-defined chiral pocket that has been exploited in a wide range of metal-catalyzed reactions, including palladium-catalyzed C-N cross-coupling and copper-catalyzed conjugate additions.

Chiral Diamines as Organocatalysts

Beyond their role as ligands for metals, chiral diamines and their derivatives have emerged as potent organocatalysts. For example, primary amine derivatives of diamines can react with ketones or aldehydes to form chiral enamines in situ. These enamines then serve as nucleophiles in reactions such as aldol additions and Michael additions, with the diamine backbone controlling the facial selectivity of the subsequent bond formation. This approach avoids the use of metals, offering a complementary strategy that can be advantageous in terms of cost, toxicity, and ease of purification.

Conclusion and Future Outlook

Chiral diamines are a mature yet continually evolving class of molecules in asymmetric synthesis. Their modular nature allows for fine-tuning of steric and electronic properties, enabling chemists to optimize catalysts for specific substrates and transformations. The principles of C₂-symmetry and chelation, powerfully demonstrated by the Noyori and Jacobsen systems, continue to guide the design of new and more effective catalysts. Future developments will likely focus on the immobilization of these catalysts for easier recovery and recycling, the development of catalysts for challenging C-H activation reactions, and the expansion of their role in organocatalysis, further cementing the indispensable role of chiral diamines in the creation of a chiral world.

References

- Title: Asymmetric Catalysis in Organic Synthesis Source: Wiley URL:[Link]

- Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes Source: Journal of the American Chemical Society URL:[Link]

- Title: The Noyori Asymmetric Hydrogenation Reaction Source: Organic Reactions URL:[Link]